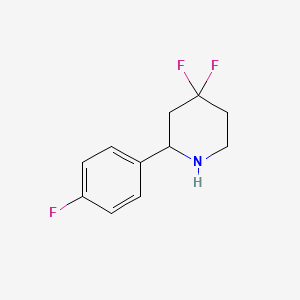

4,4-Difluoro-2-(4-fluorophenyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

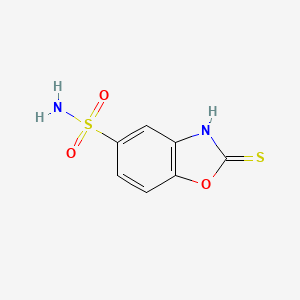

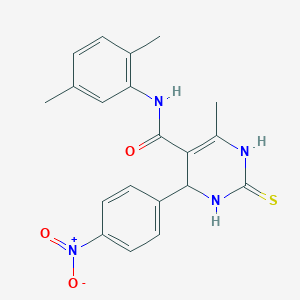

“4,4-Difluoro-2-(4-fluorophenyl)piperidine” is a chemical compound with the empirical formula C11H12F3N . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . This compound is part of the larger family of piperidines, which are used in a variety of applications in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of “4,4-Difluoro-2-(4-fluorophenyl)piperidine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom . The piperidine ring is substituted at the 4,4-positions with two fluorine atoms and at the 2-position with a 4-fluorophenyl group .Wissenschaftliche Forschungsanwendungen

Synthesis of Neuroleptic Agents

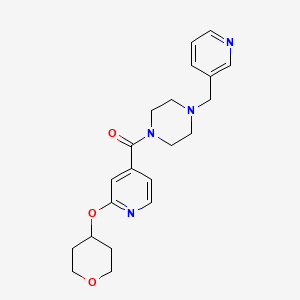

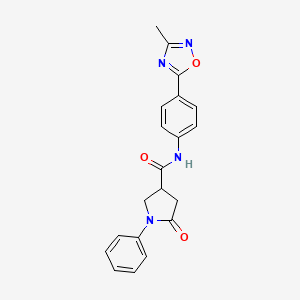

A key intermediate for the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol, which contain a 4,4-bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a pyrrolidine, piperidine, or piperazine moiety, is prepared starting from 4,4′-difluorobenzophenone. This synthesis route involves rhodium-catalyzed hydroformylation, highlighting the compound's role in the development of pharmaceuticals (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Building Blocks for Agrochemical or Pharmaceutical Chemistry

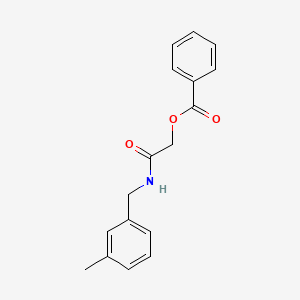

The synthesis of 3-alkoxy-4,4-difluoropiperidines by deoxofluorination of 3-alkoxy-4-piperidinones introduces fluorinated piperidines as important building blocks for agrochemical or pharmaceutical chemistry. These compounds are synthesized for the first time, enhancing their significance in chemical synthesis and application (Surmont, Verniest, Weweire, Thuring, Macdonald, Deroose, & Kimpe, 2009).

Fluorinated N-Heterocycles Synthesis

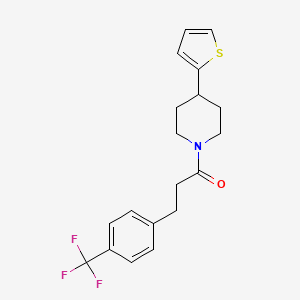

A simple and efficient method to access analogs of 3-fluoro- and trifluoromethylthio-piperidines, which are important building blocks for discovery chemistry, has been reported. This method allows for chemoselective derivatization with high diastereocontrol, demonstrating the compound's utility in synthesizing fluorinated heterocycles (García-Vázquez, Hoteite, Lakeland, Watson, & Harrity, 2021).

Photophysical Properties and Fluorescence Studies

The photophysical properties of borondipyrromethene analogues, including 8-(p-substituted)phenyl analogues of 4,4-difluoro-3,5-dimethyl-8-(aryl)-4-bora-3a,4a-diaza-s-indacene, were studied. These compounds, relevant to 4,4-difluoro-2-(4-fluorophenyl)piperidine analogues, show significant photophysical behavior, particularly in fluorescence studies (Qin, Baruah, van der Auweraer, De Schryver, & Boens, 2005).

Antimycobacterial Spiro-piperidin-4-ones

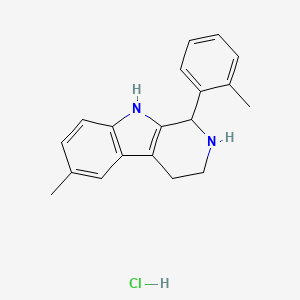

An atom economic and stereoselective synthesis of several spiro-piperidin-4-ones was achieved through 1,3-dipolar cycloaddition. These compounds showed promising in vitro and in vivo activity against Mycobacterium tuberculosis, showcasing the potential of such compounds in therapeutic applications (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

Wirkmechanismus

Target of Action

It is known to be a derivative of piperidine , which is often used in the synthesis of pharmaceuticals and is known to interact with various biological targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 4,4-Difluoro-2-(4-fluorophenyl)piperidine interacts with its targets . .

Eigenschaften

IUPAC Name |

4,4-difluoro-2-(4-fluorophenyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c12-9-3-1-8(2-4-9)10-7-11(13,14)5-6-15-10/h1-4,10,15H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEUNRCGHFSUAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1(F)F)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoro-2-(4-fluorophenyl)piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1-Aminoethyl)piperidin-1-yl]-(1-methyl-3,4-dihydroisochromen-1-yl)methanone](/img/structure/B2797441.png)

![tert-butyl N-[trans-4-amino-3-piperidyl]carbamate](/img/structure/B2797443.png)

![N-tert-butyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2797444.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2797446.png)

![2-Ethyl-4,7,8-trimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2797449.png)

![4-[[Benzenesulfonyl(pyridin-2-yl)amino]methyl]benzoic acid](/img/structure/B2797454.png)